molecular formula C8H10BrClFN B2803658 1-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride CAS No. 1470200-30-6

1-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride

Cat. No. B2803658
CAS RN: 1470200-30-6
M. Wt: 254.53
InChI Key: USRSPFNXHCVNRW-UHFFFAOYSA-N
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Description

The compound “1-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride” is likely to be an organic compound containing a bromine atom and a fluorine atom attached to different carbon atoms in the molecule. The presence of an amine group (-NH2) and a hydrochloride group (-HCl) suggests that this compound could be a salt of an amine .


Molecular Structure Analysis

The molecular structure of this compound would consist of a bromophenyl group, a fluoroethyl group, and an amine group. The exact structure would depend on the specific locations of these groups within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the bromine and fluorine atoms, the amine group, and the hydrochloride group .

Scientific Research Applications

Novel Amine Protection Group

The development of new amine protecting groups is critical for the advancement of synthetic chemistry. A study by Surprenant and Lubell (2006) introduced a novel safety-catch amine protection strategy using a group that could be activated by palladium-catalyzed cross-coupling reaction and cleaved under mild conditions. This approach, exemplified by 9-(4-bromophenyl)-9-fluorenyl, could potentially be adapted for compounds like 1-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride, showcasing its utility in complex organic synthesis processes (Surprenant & Lubell, 2006).

Benzimidazole Synthesis

The catalytic activity of compounds containing bromophenyl groups in the synthesis of benzimidazoles was demonstrated by Lygin and Meijere (2009). They showed that o-Bromophenyl isocyanide reacts with primary amines under CuI catalysis to form 1-substituted benzimidazoles. This highlights the potential role of this compound in medicinal chemistry, particularly in the synthesis of heterocyclic compounds with potential pharmaceutical applications (Lygin & Meijere, 2009).

Cytotoxic Agent Synthesis

Compounds similar to this compound have been synthesized for their potential as cytotoxic agents. Mete, Gul, and Kazaz (2007) synthesized a series of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides as potential potent cytotoxic agents, indicating the relevance of such compounds in developing new cancer treatments (Mete, Gul, & Kazaz, 2007).

Porphyrin Modification

Amination reactions involving bromophenyl groups have been employed in the synthesis of modified porphyrins, which are crucial in various fields, including photodynamic therapy and catalysis. Artamkina et al. (2008) explored the palladium-catalyzed amination of meso-bromophenyl(polyalkyl)porphyrins, demonstrating the chemical versatility and applicability of bromophenyl-containing compounds in creating functional materials for biomedical applications (Artamkina et al., 2008).

properties

IUPAC Name

1-(4-bromophenyl)-2-fluoroethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8H,5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRSPFNXHCVNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CF)N)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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